![molecular formula C20H26N2O4S2 B11348946 1-(benzylsulfonyl)-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11348946.png)
1-(benzylsulfonyl)-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE: is a complex organic compound that features a combination of furan, sulfanyl, phenylmethanesulfonyl, and piperidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can be achieved through a multi-step process:
Formation of the furan-2-ylmethyl sulfanyl intermediate: This involves the reaction of furan-2-ylmethanol with a thiol compound under acidic conditions to form the furan-2-ylmethyl sulfanyl group.
Attachment to the ethyl chain: The intermediate is then reacted with an ethyl halide in the presence of a base to form the ethyl-linked intermediate.
Formation of the piperidine ring: The ethyl-linked intermediate is then reacted with a piperidine derivative under basic conditions to form the piperidine ring.
Introduction of the phenylmethanesulfonyl group: The piperidine intermediate is then reacted with phenylmethanesulfonyl chloride in the presence of a base to introduce the phenylmethanesulfonyl group.
Formation of the carboxamide: Finally, the compound is reacted with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,5-dione derivatives.
Reduction: The sulfanyl group can be reduced to form a thiol derivative.
Substitution: The phenylmethanesulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: This compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine
Drug Development: Due to its complex structure, it may have potential as a lead compound in the development of new pharmaceuticals.
Biological Studies: It can be used in studies to understand the interactions of complex organic molecules with biological systems.
Industry
Material Science: It may be used in the development of new materials with unique properties.
Chemical Manufacturing: It can be used as a building block in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The furan ring and sulfanyl group may play a role in binding to the target, while the piperidine and phenylmethanesulfonyl groups may influence the compound’s overall stability and solubility.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE: can be compared to other compounds with similar functional groups, such as:
Uniqueness
- Furan Ring : The presence of the furan ring distinguishes it from compounds with thiophene or pyridine rings, potentially offering different reactivity and binding properties.
- Sulfanyl Group : The sulfanyl group provides unique chemical reactivity compared to other functional groups.
- Complex Structure : The combination of these functional groups in a single molecule makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C20H26N2O4S2 |
|---|---|
Poids moléculaire |
422.6 g/mol |
Nom IUPAC |
1-benzylsulfonyl-N-[2-(furan-2-ylmethylsulfanyl)ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H26N2O4S2/c23-20(21-10-14-27-15-19-7-4-13-26-19)18-8-11-22(12-9-18)28(24,25)16-17-5-2-1-3-6-17/h1-7,13,18H,8-12,14-16H2,(H,21,23) |
Clé InChI |
WBKYJADBRANXAD-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(=O)NCCSCC2=CC=CO2)S(=O)(=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11348870.png)
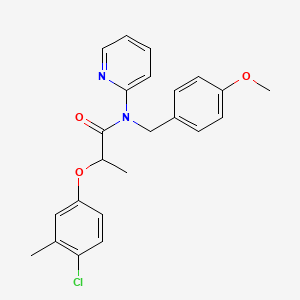
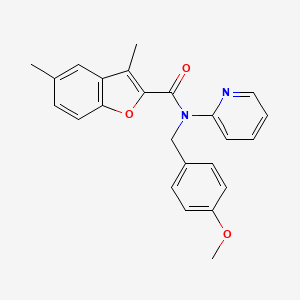
![1-[(3-methylbenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide](/img/structure/B11348887.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11348889.png)
![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide](/img/structure/B11348902.png)
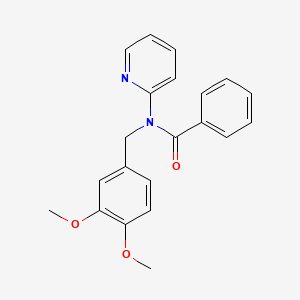
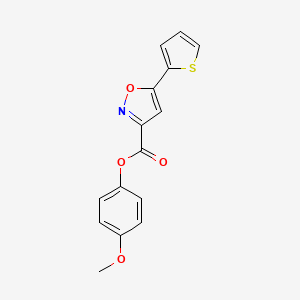
![2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2-nitrophenyl)acetamide](/img/structure/B11348915.png)
![1-(benzylsulfonyl)-N-[4-(cyanomethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11348921.png)
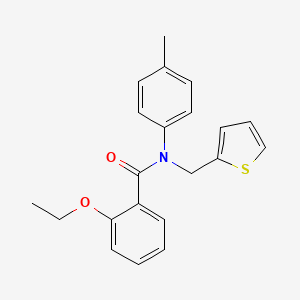

![2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B11348934.png)
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B11348939.png)
